molecular formula C7H5Cl3O B3024338 (3,4,5-Trichlorophenyl)methanol CAS No. 7520-67-4

(3,4,5-Trichlorophenyl)methanol

Cat. No.: B3024338
CAS No.: 7520-67-4
M. Wt: 211.5 g/mol
InChI Key: HZKGTRUEBFRMNO-UHFFFAOYSA-N
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Description

(3,4,5-Trichlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol . . This compound is notable for its three chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as phenols and derivatives . Phenolic compounds are often involved in a wide range of biological activities, including interactions with proteins and enzymes.

Mode of Action

Phenolic compounds, in general, can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .

Result of Action

Phenolic compounds can exert antioxidant, anti-inflammatory, and anticancer effects, among others .

Action Environment

The action, efficacy, and stability of (3,4,5-Trichlorophenyl)methanol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the biological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,4,5-Trichlorophenyl)methanol can be synthesized through various methods. One common approach involves the Grignard reaction, where 3,4,5-trichlorobenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or other organometallic methods. The process requires stringent quality control to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Trichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (3,4,5-Trichlorophenyl)formaldehyde or (3,4,5-Trichlorophenyl)formic acid under specific conditions.

    Reduction: The compound can be reduced to (3,4,5-Trichlorophenyl)methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this compound.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: (3,4,5-Trichlorophenyl)formaldehyde, (3,4,5-Trichlorophenyl)formic acid.

    Reduction: (3,4,5-Trichlorophenyl)methane.

    Substitution: (3,4,5-Trichlorophenyl)chloride.

Scientific Research Applications

(3,4,5-Trichlorophenyl)methanol has diverse applications in scientific research:

Comparison with Similar Compounds

    (3,4,5-Trichlorophenol): Similar in structure but lacks the methanol group.

    (2,4,6-Trichlorophenol): Another chlorinated phenol with different chlorine atom positions.

    (3,4,5-Trifluorophenyl)methanol: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: (3,4,5-Trichlorophenyl)methanol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4,5-trichlorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKGTRUEBFRMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633954
Record name (3,4,5-Trichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7520-67-4
Record name (3,4,5-Trichlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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